L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-
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Overview
Description
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration of the tyrosine molecule . The subsequent step involves the reaction of the nitrated tyrosine with an appropriate oxopropylating agent under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a tyrosinase inhibitor for treating hyperpigmentation disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The nitrophenyl group interacts with the active site of the enzyme, blocking its activity and reducing melanin production. This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation .
Comparison with Similar Compounds
Similar Compounds
3-Nitrotyrosine: Another nitrated derivative of tyrosine with similar inhibitory effects on tyrosinase.
4-Nitrophenylalanine: A related compound with a nitrophenyl group attached to phenylalanine instead of tyrosine.
Uniqueness
L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Its ability to inhibit tyrosinase with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
85975-34-4 |
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Molecular Formula |
C18H18N2O6 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]propanoic acid |
InChI |
InChI=1S/C18H18N2O6/c21-15-7-1-12(2-8-15)11-16(18(23)24)19-10-9-17(22)13-3-5-14(6-4-13)20(25)26/h1-8,16,19,21H,9-11H2,(H,23,24)/t16-/m0/s1 |
InChI Key |
RWNXZZBMBGQJEH-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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